Home > Products > Screening Compounds P36966 > 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine -

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Catalog Number: EVT-4577495
CAS Number:
Molecular Formula: C19H27N7O2
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine is characterized by a central 1,3,5-triazine ring with three substituents. These include a morpholine group at position 6, an amine group at position 2, and a [4-(4-methoxyphenyl)piperazin-1-yl]methyl group at position 4. The presence of the methoxyphenylpiperazine moiety is crucial for the compound's biological activity, as it can interact with specific binding sites in target proteins [].

Mechanism of Action

For example, 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been identified as an inhibitor of IκB kinase-β (IKK-β) []. IKK-β plays a crucial role in the NF-κB signaling pathway, which is involved in inflammatory responses and cancer development. By inhibiting IKK-β, this compound can potentially suppress NF-κB activation and modulate downstream inflammatory and oncogenic processes.

Applications
  • Inhibition of IKK-β: 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been identified as an inhibitor of IKK-β, a key enzyme in the NF-κB signaling pathway. This pathway is involved in inflammatory and immune responses, cell proliferation, and survival []. Inhibiting IKK-β can potentially suppress inflammation and tumor growth.
  • Treatment of cancer: The compound has shown antiproliferative activity against certain cancer cell lines []. Further research is needed to explore its potential as an anti-cancer agent.
  • Treatment of inflammatory diseases: Given its ability to inhibit IKK-β, this compound may be useful in treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis [].

2-(difluoromethyl)-1-[4-[4-(methylsulfonyl)-1-piperazinyl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole

Compound Description: This compound is a pan inhibitor of Class I phosphoinositide 3-kinase (PI3K) with activity against both PI3K alpha (IC50 = 21 nM) and PI3K delta (IC50 = 18 nM). []

Relevance: This compound shares a core 1,3,5-triazine ring with a 4-morpholinyl substituent, similar to the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. Both compounds also feature a piperazine ring at the 2-position of the triazine, although the piperazine substituents differ. []

4-(2-((6-methoxypyridin-3-yl)amino)-5-((4-(methylsulfonyl)piperazin-1-yl)methyl)pyridin-3-yl)-6-methyl-1,3,5-triazin-2-amine (compound 1 in paper)

Compound Description: This compound is a potent pan inhibitor of Class I PI3Ks. It effectively blocks the PI3K pathway in a mouse liver pharmacodynamic model and inhibits tumor growth in a U87 malignant glioma glioblastoma xenograft model. []

Relevance: This compound shares the core 1,3,5-triazine ring with an amine at the 2-position, similar to the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. Both compounds also feature a piperazine ring, although they are connected to the triazine core differently. []

SN 32976

Compound Description: This compound is a selective inhibitor of PI3K alpha (IC50 = 28 nM) with good oral bioavailability. It is significantly more active than ZSTK474 against a U87 MG human tumor xenograft model in mice. []

Relevance: This compound is a derivative of 2-(difluoromethyl)-1-[4-[4-(methylsulfonyl)-1-piperazinyl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole and shares structural features with the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. []

PWT33597 (VDC-597)

Compound Description: This compound is a dual inhibitor of PI3K alpha (IC50 = 26 nM) and mTOR (IC50 = 21 nM) with good pharmacokinetic properties. It is a more metabolically stable analog of SN 32976. It underwent human clinical trials and is now being studied in veterinary cancers. []

Relevance: This compound is a derivative of SN 32976 and shares structural similarities with 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. []

4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (MST4)

Compound Description: This compound is a potent 5-HT6 receptor antagonist (Ki = 11 nM) with promising ADMET and in vivo properties. It showed significant procognitive and anxiolytic-like effects in behavioral tests. []

Relevance: This compound shares the 1,3,5-triazine core structure with a 2-amino and a 6-(4-methylpiperazin-1-yl) substituent similar to the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. Both compounds differ in the substituent at the 4-position of the triazine ring. []

4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (compound 3 in paper)

Compound Description: This compound is a potent and selective 5-HT6 receptor ligand (Ki = 13 nM) with good blood-brain barrier permeability and low hepatotoxicity. []

Relevance: This compound is a derivative of MST4, sharing the 1,3,5-triazine core with a 2-amino and 6-(4-methylpiperazin-1-yl) substituent, similar to the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. The difference lies in the substituent at the 4-position of the triazine ring. []

4-((1H-indol-3-yl)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (compound 3 in paper)

Compound Description: This triazine derivative shows promising procognitive and specific anxiolytic-like effects in behavioral tests in vivo and exhibits a satisfactory pharmaceutical and safety profile in vitro. []

Relevance: This compound, belonging to the 1,3,5-triazine-piperazine family, shares a similar core structure with the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. Both compounds feature a triazine ring with a 2-amino and a 6-(4-methylpiperazin-1-yl) substituent, differing only in the substituent at the 4-position. []

N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (compound 4f in paper)

Compound Description: This compound exhibits promising antiproliferative activity against MCF-7, HCT-116, and HepG2 cancer cell lines. It shows potent EGFR inhibitory activity and remarkable PI3K/AKT/mTOR inhibitory activity. []

Relevance: Although lacking the piperazine ring, this compound shares the 1,3,5-triazine core structure with a 2-amino and 6-morpholino substituent, similar to the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. They differ in the substituent at the 4-position of the triazine ring. []

N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (compound 5c in paper)

Compound Description: This compound displays promising antiproliferative activity against MCF-7 cancer cells. []

Relevance: Despite lacking the piperazine ring, this compound shares the 1,3,5-triazine core structure with a 2-amino substituent, similar to the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. They differ in the substituents at the 4 and 6-position of the triazine ring. []

4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (compound 5d in paper)

Compound Description: This compound exhibits promising antiproliferative activity against HCT-116 and HepG2 cancer cell lines. []

Relevance: Despite lacking the piperazine ring, this compound shares the 1,3,5-triazine core structure with a 2-amino substituent, similar to the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. They differ in the substituents at the 4 and 6-position of the triazine ring. []

4-(4,6-Dimethoxy-[1,3,5]triazin-2-yl)-4-methyl-morpholin-4-ium Chloride (DMTMM)

Compound Description: DMTMM is a coupling reagent used in peptide synthesis. It can react with tertiary amines to form quaternary triazinylammonium chlorides, which can be further dealkylated to generate alkyl chlorides and 2-dialkyl(aryl)amino-4,6-dimethoxy-1,3,5-triazines. []

Relevance: This compound highlights the reactivity of the 1,3,5-triazine scaffold, especially at the 2-chloro position, which is relevant for understanding the synthesis and potential modifications of the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. []

2-chloro-4,6-dimethoxy-1,3,5-triazine

Compound Description: This compound is a precursor for DMTMM and can react with tertiary amines to form quaternary triazinylammonium chlorides. It can be used to generate alkyl chlorides and 2-dialkyl(aryl)amino-4,6-dimethoxy-1,3,5-triazines via dealkylation. []

Relevance: This compound showcases the reactivity of the 1,3,5-triazine scaffold and the synthetic versatility of the 2-chloro position, which is important for understanding the synthesis and potential reactions of the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine. []

N-(3-chloro-4-fluorobenzoyl)-4-fluoro-4-[(5-methylpyridin-2-yl)-methylaminomethyl]piperidine (F13640)

Compound Description: This compound is a potent and efficacious agonist of the 5-HT1A receptor, specifically activating it to induce a high-magnitude calcium response in CHO-K1 cells. It belongs to the methylamino-pyridine chemical class known for its high efficacy and selectivity for 5-HT1A receptors. []

Relevance: While not directly sharing the 1,3,5-triazine core, this compound exemplifies the importance of the piperazine moiety in modulating biological activity, as the target compound 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine also features a piperazine ring. This connection highlights the potential role of piperazine in influencing receptor interactions and signaling pathways. []

Properties

Product Name

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine

Molecular Formula

C19H27N7O2

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C19H27N7O2/c1-27-16-4-2-15(3-5-16)25-8-6-24(7-9-25)14-17-21-18(20)23-19(22-17)26-10-12-28-13-11-26/h2-5H,6-14H2,1H3,(H2,20,21,22,23)

InChI Key

PJEYSVKUWYFICZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)N4CCOCC4)N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)N4CCOCC4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.